molecular formula C9H14O4 B2648972 Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate CAS No. 1505671-54-4

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate

Cat. No.: B2648972
CAS No.: 1505671-54-4
M. Wt: 186.207
InChI Key: LFNQVIKHEYHLPV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl ester group, a hydroxyl group, and a propanoyl group. It is primarily used in research settings and has various applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate typically involves the esterification of 3-hydroxy-1-propanoylcyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-propanoylcyclobutane-1-carboxylate.

    Reduction: Formation of 3-hydroxy-1-propanoylcyclobutane-1-methanol.

    Substitution: Formation of various ethers or esters depending on the nucleophile.

Scientific Research Applications

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is used in various scientific research applications, including:

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is primarily related to its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These functional groups enable the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-1-propanoylcyclopentane-1-carboxylate
  • Methyl 3-hydroxy-1-propanoylcyclohexane-1-carboxylate
  • Methyl 3-hydroxy-1-propanoylcycloheptane-1-carboxylate

Uniqueness

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The strained four-membered ring in cyclobutane makes it more reactive and provides unique opportunities for synthetic transformations.

Properties

IUPAC Name

methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-7(11)9(8(12)13-2)4-6(10)5-9/h6,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNQVIKHEYHLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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